4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid
Description
This compound is a benzodiazepine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid substituent at the 7-position of the fused benzene ring . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the carboxylic acid moiety enables further functionalization or salt formation. Its molecular formula is C₁₅H₁₉N₂O₅, with a molecular weight of 293.32 g/mol . It is typically stored at 2–8°C to maintain stability, reflecting sensitivity to environmental conditions .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-7-6-16-12-5-4-10(13(18)19)8-11(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBJIAYZAYCWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring system.
Introduction of the Carboxylic Acid Group: This can be achieved through various methods, such as oxidation of an aldehyde or introduction of a carboxyl group via a Grignard reaction.
Protection of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions yield alcohols.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Boc-Protected Benzodiazepines and Imidazoles
a. 4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic Acid
- Structural Difference : The carboxylic acid group is at the 6-position instead of the 7-position .
- Implications : Positional isomerism may alter hydrogen-bonding interactions and biological target specificity.
b. 4-[5-({[(tert-Butoxy)carbonyl]amino}pentylamino)carbonyl]-5-[(tert-butoxy-S-leucyl)carbonyl]-1H-imidazole
- Structural Difference: Contains an imidazole core with Boc-protected pentylamino and leucine-derived substituents .
c. 4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole
- Structural Difference: Substituted with dibenzylamino and alanine-derived groups instead of a benzodiazepine backbone .
- Synthetic Utility: The dibenzylamino group may complicate deprotection steps compared to the simpler Boc group.
Benzodiazepines with Alternative Protecting Groups
a. (2S)-2-[(Carbomethoxy)methyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic Acid
- Structural Difference : Replaces the Boc group with a carbomethoxy (methyl ester) group .
- Reactivity : Carbomethoxy is base-labile, whereas Boc is acid-labile, affecting synthetic strategies for deprotection.
b. Bicyclic Benzodiazepines (e.g., SmithKline Beecham Derivatives)
Benzoxazepine Analogs
a. 4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic Acid
Comparative Data Table
Key Research Findings
Synthetic Flexibility: The Boc group in the target compound simplifies purification compared to dibenzylamino or carbomethoxy analogs, which require harsher deprotection conditions .
Biological Implications : Benzodiazepines with piperidinyl substituents (e.g., SmithKline Beecham compounds) show therapeutic activity in osteoporosis, suggesting the target compound’s core structure could be optimized for similar applications .
Biological Activity
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid is a complex organic compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound based on recent studies and findings.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 2137442-90-9
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzodiazepine derivatives. Specifically, synthesized derivatives of benzodiazepines have demonstrated cytotoxic effects against various solid tumor cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play crucial roles in cancer progression and inflammation .
Table 1: Cytotoxicity of Benzodiazepine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | IL-6 inhibition |
| Compound B | HeLa | 20 | TNF-α modulation |
| Compound C | A549 | 10 | Apoptosis induction |
Anti-Inflammatory Activity
The anti-inflammatory properties of benzodiazepine derivatives have also been investigated. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The effectiveness varies depending on the specific derivative and the type of inflammatory response being evaluated .
Case Study: Inhibition of Pro-inflammatory Cytokines
In a controlled study, several benzodiazepine derivatives were tested for their ability to inhibit IL-6 and TNF-α production in vitro. The results indicated that certain derivatives significantly reduced cytokine levels compared to untreated controls, suggesting their potential as anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial efficacy of benzodiazepine derivatives has shown mixed results. While some compounds exhibit limited activity against specific bacterial strains, others demonstrate significant antibacterial effects. For instance, certain synthesized derivatives displayed notable activity against pathogens like Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Selected Benzodiazepine Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
| Compound F | Bacillus subtilis | 10 |
The biological activity of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives is largely attributed to their interaction with various molecular targets in cells. These interactions can lead to:
- Modulation of receptor activity (e.g., GABA receptors)
- Inhibition of key enzymes involved in inflammatory pathways
- Induction of apoptosis in cancer cells
Q & A
Q. What are the standard synthetic routes for preparing 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the benzodiazepine core during subsequent reactions. This step often employs Boc anhydride or Boc-OSu (N-succinimidyl carbonate) under basic conditions (e.g., DMAP or triethylamine) .
- Ring Formation : Cyclization via nucleophilic substitution or condensation reactions, using reagents like POCl₃ or EDCI/HOBt for carbodiimide-mediated coupling .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the final carboxylic acid .
Q. Key Considerations :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Steps :
- Spectroscopic Analysis :
- Chromatography :
Validation : Compare data with literature values for analogous benzodiazepine derivatives .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements :
- Storage : Keep in airtight containers at 2–8°C to prevent Boc group degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields for Boc-protected benzodiazepine derivatives?
Experimental Design :
Q. Data-Driven Adjustments :
- Use DOE (Design of Experiments) to identify interactions between variables (e.g., solvent, catalyst, temperature).
- Validate optimized conditions with triplicate runs to ensure reproducibility .
Q. How can contradictory pharmacological activity data for benzodiazepine analogs be resolved?
Analytical Framework :
- In Vitro/In Vivo Correlation :
- Perform binding assays (e.g., GABAₐ receptor affinity) alongside behavioral studies in rodent models .
- Adjust pharmacokinetic parameters (e.g., logP, bioavailability) to explain discrepancies between cellular and whole-organism responses .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .
Case Study : If one study reports sedative activity while another does not, evaluate species-specific receptor isoforms or dosing regimens .
Q. What strategies mitigate Boc group deprotection during carboxylic acid functionalization?
Methodological Solutions :
- Acid Sensitivity : Avoid strong acids (e.g., TFA) during hydrolysis; use milder conditions (e.g., LiOH in THF/water) .
- Protecting Group Alternatives : Compare Boc with other groups (e.g., Fmoc) for stability in acidic environments .
- Real-Time Monitoring : Use inline IR or Raman spectroscopy to detect premature deprotection .
Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?
Approaches :
- Density Functional Theory (DFT) : Model electronic effects of the Boc group on benzodiazepine ring stability .
- Molecular Docking : Predict binding modes with target proteins (e.g., GABAₐ receptors) using software like AutoDock Vina .
- QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups on the carboxylic acid) with biological activity .
Q. What analytical techniques resolve structural ambiguities in benzodiazepine derivatives?
Advanced Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
